6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Overview
Description
6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-component reactions. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . The reaction conditions often involve heating and stirring under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways are still under investigation, but studies suggest it may bind to active sites on proteins, altering their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives, such as:
- 6-amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-4-(2-ethoxy-3-methoxyphenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-28-19-13(5-4-6-15(19)27-2)16-14(11-22)20(23)29-21-17(16)18(25-26-21)12-7-9-24-10-8-12/h4-10,16H,3,23H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHZPAPFGTTFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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